molecular formula C33H28N2O6 B1366305 3-[(4-{9-[4-(3-CARBOXYPROPANAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)CARBAMOYL]PROPANOIC ACID

3-[(4-{9-[4-(3-CARBOXYPROPANAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)CARBAMOYL]PROPANOIC ACID

Cat. No.: B1366305
M. Wt: 548.6 g/mol
InChI Key: OBPAJDYPEPQUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) is a complex organic compound characterized by its unique structure, which includes a fluorene core linked to benzene rings through imino groups and terminating in oxobutanoic acid groups

Preparation Methods

The synthesis of 4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) typically involves multiple steps, starting with the preparation of the fluorene core The fluorene core is then functionalized with benzene rings through imino linkagesThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The imino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxobutanoic acid groups can chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Compared to similar compounds, such as 9,9-bis(4-hydroxyphenyl)fluorene and bisphenoxyethanolfluorene, 4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) exhibits unique properties due to its imino and oxobutanoic acid groups. These functional groups enhance its reactivity and potential applications in various fields. Similar compounds include:

Properties

Molecular Formula

C33H28N2O6

Molecular Weight

548.6 g/mol

IUPAC Name

4-[4-[9-[4-(3-carboxypropanoylamino)phenyl]fluoren-9-yl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C33H28N2O6/c36-29(17-19-31(38)39)34-23-13-9-21(10-14-23)33(22-11-15-24(16-12-22)35-30(37)18-20-32(40)41)27-7-3-1-5-25(27)26-6-2-4-8-28(26)33/h1-16H,17-20H2,(H,34,36)(H,35,37)(H,38,39)(H,40,41)

InChI Key

OBPAJDYPEPQUMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)CCC(=O)O)C5=CC=C(C=C5)NC(=O)CCC(=O)O

Origin of Product

United States

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